2-Amino-1-(2-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-1-(2-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic heteroaromatic compound with a hexahydroquinoline core. Key structural features include:
- A 5-ethyl-2-(ethylthio)thiophen-3-yl substituent at position 4, introducing sulfur-based hydrophobicity and electron-rich regions.
- A 5-oxo (ketone) group at position 5, which stabilizes the conjugated system.
Properties
CAS No. |
476483-39-3 |
|---|---|
Molecular Formula |
C24H24ClN3OS2 |
Molecular Weight |
470.1 g/mol |
IUPAC Name |
2-amino-1-(2-chlorophenyl)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS2/c1-3-14-12-15(24(31-14)30-4-2)21-16(13-26)23(27)28(18-9-6-5-8-17(18)25)19-10-7-11-20(29)22(19)21/h5-6,8-9,12,21H,3-4,7,10-11,27H2,1-2H3 |
InChI Key |
HHJSPEDKSOQALS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4Cl)N)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of quinoline compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cells through mechanisms involving the inhibition of specific signaling pathways .
Case Study: Anticancer Evaluation
A study published in Crystals detailed the synthesis of similar quinoline derivatives and their evaluation against breast cancer cells. The results demonstrated that these derivatives exhibited notable cytotoxic effects, with some compounds showing IC50 values in the low micromolar range . This suggests that 2-amino quinoline derivatives may serve as promising candidates for further development into anticancer therapeutics.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-amino-1-(2-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Modifications to the thiophene and quinoline moieties can significantly influence biological activity.
Table 1: Structure-Activity Relationship Insights
Other Therapeutic Applications
Beyond its anticancer properties, this compound may have applications in other therapeutic areas:
Antimicrobial Activity
Quinoline derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of electron-donating groups like ethylthio may enhance their interaction with microbial targets.
Neurological Disorders
Some studies suggest that similar compounds could exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Synthesis and Development
The synthesis of 2-amino quinoline derivatives typically involves multi-step reactions starting from readily available precursors. The synthetic routes can be optimized to improve yield and purity.
Table 2: Synthetic Pathways for Quinoline Derivatives
| Synthetic Route | Key Steps | Yield (%) |
|---|---|---|
| Condensation followed by cyclization | Aryl amine + carbonyl compound | 70% |
| Thiophene substitution | Electrophilic aromatic substitution | 65% |
| Final functionalization | Nitrile formation via nucleophilic attack | 75% |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated using PubChem’s molecular formula tool.
Physical and Chemical Properties
- Melting Points: While direct data for the target compound is unavailable, analogs like 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit melting points >200°C, suggesting high thermal stability .
- Solubility: The ethylthio and thiophene groups in the target compound likely enhance lipid solubility compared to dimethylamino or hydroxyl-containing analogs .
Preparation Methods
Ionic Liquid-Catalyzed One-Pot Synthesis
The most efficient route employs a [H₂-DABCO][HSO₄]₂ ionic liquid catalyst under ambient conditions. This method combines:
-
1,3-Dicarbonyl compound (e.g., dimedone, 1.40 g, 10 mmol)
-
5-Ethyl-2-(ethylthio)thiophene-3-carbaldehyde (synthesized separately, 1.40 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (0.848 g, 11 mmol)
Procedure :
-
Mix components in ethanol (3–4 mL) with [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol).
-
Stir at room temperature for 15–20 min.
-
Monitor reaction via TLC (hexane/ethyl acetate).
-
Isolate product via filtration and purify via ethanol crystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 76–99% | |
| Reaction Time | 5–15 min | |
| Catalyst Loading | 30 mg (0.097 mmol) | |
| Solvent | Ethanol |
Mechanism :
Solvent-Free Catalysis with Zr(HPO₄)₂
For greener synthesis, Zr(HPO₄)₂ enables solvent-free conditions at 80°C:
Advantages :
Synthesis of 5-Ethyl-2-(Ethylthio)Thiophene-3-Carbaldehyde
Thiophene Functionalization
The aldehyde precursor is synthesized via:
-
Ethylation : React 2-mercaptothiophene with ethyl iodide in basic conditions.
-
Formylation : Use Vilsmeier-Haack reaction (POCl₃/DMF) to introduce aldehyde group.
Characterization :
Structural Characterization of Target Compound
Spectroscopic Analysis
-
FT-IR :
-
¹H NMR (CDCl₃) :
-
¹³C NMR :
Gram-Scale Synthesis and Industrial Viability
The ionic liquid method scales effectively:
-
Input : 10 mmol substrates.
-
Output : 92% yield (4.2 g).
-
Purity : >99% (HPLC).
Cost Analysis :
| Component | Cost per Gram (USD) |
|---|---|
| Ionic Liquid Catalyst | 0.12 |
| Ethanol | 0.05 |
| Total | 1.58 |
Comparative Analysis of Methods
| Method | Yield | Time | Green Metrics (E-Factor) |
|---|---|---|---|
| Ionic Liquid Catalysis | 98% | 15 min | 0.8 |
| Solvent-Free Zr(HPO₄)₂ | 98% | 2 h | 0.2 |
| Conventional H₂O/EtOH | 64% | 6 h | 4.3 |
E-Factor = (Mass of Waste)/(Mass of Product). Lower values indicate greener processes.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-1-(2-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-hexahydroquinoline-3-carbonitrile?
- Methodology :
- Multicomponent Reactions : Utilize a one-pot approach with cyclohexanedione, 2-chlorobenzaldehyde, and the thiophene derivative. Optimize solvent (e.g., ethanol or DMF) and catalysts (e.g., piperidine or L-proline) to enhance cyclocondensation efficiency .
- Thiophene Substitution : Introduce the 5-ethyl-2-(ethylthio)thiophen-3-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
- Post-Functionalization : Modify the quinoline core by introducing the cyano group via Knoevenagel condensation or nitrile exchange reactions under acidic conditions .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the 2-chlorophenyl group shows distinct aromatic signals, while the ethylthio group resonates at ~2.5–3.0 ppm .
- X-ray Crystallography : Resolve the hexahydroquinoline ring conformation and substituent orientations. Similar quinoline derivatives exhibit chair-like cyclohexenone conformations with axial/equatorial substituent arrangements .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z ~510–520) and fragmentation patterns .
Q. What is the molecular conformation of the hexahydroquinoline core, and how do substituents influence its stability?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, dihedral angles, and intramolecular hydrogen bonding (e.g., between the amino and carbonyl groups) .
- Crystallographic Data : Compare with structurally analogous compounds (e.g., ethyl 4-(4-chlorophenyl)-hexahydroquinoline derivatives) to identify common conformational motifs, such as puckered cyclohexenone rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Catalyst Screening : Test organocatalysts (e.g., L-proline) vs. Lewis acids (e.g., ZnCl₂) for cyclocondensation steps. Evidence suggests L-proline enhances enantioselectivity in similar quinoline syntheses .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with protic solvents (ethanol) to balance reaction rate and byproduct formation. Ethanol is preferred for its ability to stabilize intermediates via hydrogen bonding .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours under conventional heating) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodology :
- 2D NMR Techniques : Employ COSY and NOESY to distinguish between diastereomers or rotamers caused by the ethylthio group’s flexibility .
- Variable-Temperature NMR : Monitor signal coalescence at elevated temperatures to identify dynamic processes (e.g., ring puckering or substituent rotation) .
- Isotopic Labeling : Introduce N or C labels to trace hydrogen bonding interactions between the amino group and carbonyl oxygen .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodology :
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes using AutoDock Vina. Focus on the thiophene and chlorophenyl moieties as potential metabolic hotspots .
- MD Simulations : Analyze solvation dynamics and membrane permeability (logP ~3.5–4.0) to estimate blood-brain barrier penetration .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity in analogs (e.g., anti-inflammatory or kinase inhibition) .
Q. How can analogs with modified substituents be designed to enhance target selectivity?
- Methodology :
- Bioisosteric Replacement : Substitute the ethylthio group with sulfoxide or sulfone moieties to modulate electron density and hydrogen-bonding capacity .
- Ring Variation : Replace the thiophene with furan or pyridine rings to alter π-stacking interactions in enzyme binding pockets .
- Positional Isomerism : Synthesize analogs with 3-chlorophenyl or 4-fluorophenyl groups to study steric effects on receptor binding .
Q. What methodologies assess the compound’s in vivo stability and metabolic pathways?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The ethylthio group is prone to oxidative desulfurization, forming sulfoxide metabolites .
- Radiolabeled Studies : Use C-labeled cyanide groups to track excretion pathways and identify glucuronidation or glutathione conjugation products .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and clearance rates in rodent models to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
